molecular formula C17H13N3O B11711211 N'-(2-naphthylmethylene)isonicotinohydrazide

N'-(2-naphthylmethylene)isonicotinohydrazide

Cat. No.: B11711211
M. Wt: 275.30 g/mol
InChI Key: MPYMKWZRJNZVNU-XDHOZWIPSA-N
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Description

N'-(2-Naphthylmethylene)isonicotinohydrazide is a Schiff base synthesized via condensation of isonicotinohydrazide with 2-naphthaldehyde. This compound belongs to a class of hydrazide derivatives widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and metal coordination . Its structure features a naphthyl substituent, which imparts unique steric and electronic properties compared to similar derivatives with smaller or polar substituents (e.g., benzyl, methoxy, or halogens). The naphthyl group enhances aromaticity and lipophilicity, influencing solubility, crystallinity, and biological interactions .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(15-7-9-18-10-8-15)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,20,21)/b19-12+

InChI Key

MPYMKWZRJNZVNU-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis involves nucleophilic attack of the hydrazide group of isoniazid on the carbonyl carbon of 2-naphthaldehyde, followed by dehydration to form the imine (C=N) bond. The reaction is typically acid-catalyzed, with glacial acetic acid or ethanol itself acting as a proton donor.

Standard Protocol

  • Reagents :

    • Isonicotinic acid hydrazide (1 mmol, 137 mg)

    • 2-Naphthaldehyde (1 mmol, 156 mg)

    • Ethanol (20–30 mL)

    • Glacial acetic acid (1–2 drops)

  • Procedure :

    • Dissolve isoniazid and 2-naphthaldehyde in ethanol.

    • Add glacial acetic acid as a catalyst.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

    • Recrystallize from methanol or ethanol.

  • Yield : 70–85% (varies with purity of reactants and reflux time).

Variations in Reaction Conditions

Solvent Systems

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol80578
Methanol65672
Ethanol/Water (3:1)70482

Key Insight : Ethanol-water mixtures enhance solubility of reactants, improving yield.

Catalysts

  • Glacial acetic acid : Accelerates imine formation by protonating the carbonyl oxygen.

  • Taurine : Reported in multicomponent reactions, yielding 72–97% in water.

  • No catalyst : Prolonged reflux (8–10 hours) achieves moderate yields (65–70%).

Characterization Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • ν(C=O): 1648–1655 (amide I)

    • ν(C=N): 1590–1605 (imine stretch)

    • δ(N-H): 3200–3300 (broad, hydrazide N-H).

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • 8.82 (s, 1H, CH=N)

    • 8.50–7.20 (m, 11H, naphthyl and pyridyl protons)

    • 12.10 (s, 1H, NH, exchanges with D₂O).

  • ¹³C NMR (DMSO-d₆, δ ppm) :

    • 162.5 (C=O)

    • 150.2 (C=N)

    • 135.0–125.0 (aromatic carbons).

Physical Properties

PropertyValueReference
Melting Point260–263°C
SolubilityDMSO, ethanol
Molar Conductivity (Λₘ)92–130 Ω⁻¹cm²mol⁻¹

Scalable Synthesis and Industrial Considerations

Kilogram-Scale Production

  • Reactor Setup : Stirred-tank reactor with condenser.

  • Conditions :

    • 1:1 molar ratio of isoniazid and 2-naphthaldehyde.

    • Ethanol (5 L per kg of isoniazid).

    • Reflux at 80°C for 6 hours.

  • Yield : 75–80% after recrystallization.

Purity Control

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).

  • TLC : Rf = 0.65 (chloroform:methanol, 9:1).

Troubleshooting and Optimization

Common Issues

  • Low Yield :

    • Cause: Incomplete dehydration or insufficient reflux time.

    • Solution: Extend reflux duration to 8 hours or use molecular sieves.

  • Impurity Formation :

    • Cause: Oxidation of hydrazide to nitrile.

    • Solution: Conduct reactions under nitrogen atmosphere.

Green Chemistry Alternatives

  • Solvent-Free Synthesis :

    • Grind reactants in a mortar with catalytic acetic acid (yield: 68%).

  • Microwave Assistance :

    • 15 minutes irradiation at 300 W (yield: 88%).

Applications in Coordination Chemistry

N'-(2-Naphthylmethylene)isonicotinohydrazide acts as a bidentate ligand, coordinating via the imine nitrogen and amide oxygen. Example complexes:

  • Cu(II) Complex : Λₘ = 130 Ω⁻¹cm²mol⁻¹, μeff = 1.70 B.M. (octahedral geometry).

  • Zn(II) Complex : Diamagnetic, used in antimicrobial studies .

Chemical Reactions Analysis

Types of Reactions

N’-(2-naphthylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-(2-naphthylmethylene)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-naphthylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Key Observations :

  • The naphthyl group reduces solubility in polar solvents compared to methoxy or chloro derivatives but improves membrane permeability in biological systems .
Antimicrobial Activity

Compounds with polar substituents (e.g., methoxy, hydroxyl) exhibit stronger antibacterial activity due to enhanced hydrogen bonding with microbial targets. In contrast, the naphthyl derivative’s lipophilicity may favor activity against Gram-positive bacteria with thicker cell walls :

Compound Zone of Inhibition (mm) vs. S. aureus MIC (µg/mL) vs. E. coli
N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide 18.5 25
N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide 20.1 30
N'-(2-Naphthylmethylene)isonicotinohydrazide 15.2 50
Enzyme Inhibition

The naphthyl derivative’s bulky structure may hinder binding to enzymes like alkaline phosphatase (ALP) or ecto-5'-nucleotidase (e5'NT), where smaller substituents (e.g., 4-Cl) show higher potency :

  • Most potent ALP inhibitor: N'-(4-Chlorobenzylidene)isonicotinohydrazide (IC₅₀ = 1.2 µM) .
Physicochemical and Functional Properties
Anticorrosion Performance

Aromatic substituents improve corrosion inhibition by enhancing adsorption on metal surfaces. The naphthyl group’s extended conjugation may lower ELUMO values, increasing electron-donating capacity compared to aliphatic derivatives :

Compound EHOMO (eV) ELUMO (eV) Corrosion Inhibition Efficiency (%)
N'-(Furan-2-ylmethylene)isonicotinohydrazide -5.2 -1.8 78.5
N'-(Benzylidene)isonicotinohydrazide -4.9 -1.5 89.2
This compound -4.7* -1.3* ~90–95*

*Predicted values based on structural analogy.

Metal Coordination

The naphthyl group’s steric bulk may reduce coordination efficiency with transition metals (e.g., Co²⁺, Ln³⁺) compared to smaller ligands like pyridyl or furan derivatives :

  • Cobalt complex stability : Pyridylmethylene derivatives form stable 3D frameworks, while naphthyl derivatives may require tailored reaction conditions .

Biological Activity

N'-(2-naphthylmethylene)isonicotinohydrazide (also known as N'-(2-naphthylmethylene)isonicotinoylhydrazine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between isonicotinic acid hydrazide and 2-naphthaldehyde. The resulting compound features a hydrazone linkage which is crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The above table summarizes the MIC values indicating that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

  • Study Findings : A study conducted on RAW 264.7 macrophages revealed a reduction in TNF-α levels by approximately 50% at a concentration of 10 µM of the compound.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the activation of caspase pathways and the induction of oxidative stress within cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
  • Case Study on Anti-inflammatory Effects : In a controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved patient-reported outcomes regarding pain relief.

Q & A

Q. What are the standard synthetic protocols for N'-(2-naphthylmethylene)isonicotinohydrazide and its analogs?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between isonicotinohydrazide and aromatic aldehydes (e.g., 2-naphthaldehyde) under reflux in ethanol or methanol. Catalysts like 4-dimethylaminopyridine (DMAP) or activating agents such as MNBA (2-methyl-6-nitrobenzoic anhydride) enhance reaction efficiency in dichloromethane at room temperature. Post-synthesis, purification via dry-column flash chromatography or recrystallization ensures high purity. Structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy to confirm hydrazone bond formation (C=N stretch at ~1600 cm1^{-1}) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in a monoclinic system, with intramolecular O–H⋯N hydrogen bonds forming S(6) ring motifs. Intermolecular N–H⋯N interactions create zigzag chains. SHELX software refines crystallographic data, and Hirshfeld surface analysis quantifies packing interactions (e.g., π-π stacking contributions) .

Q. What spectroscopic techniques are used to characterize metal complexes of this Schiff base?

  • Methodological Answer : UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands. IR spectra show shifts in C=N and C=O stretches upon coordination. Electrospray ionization mass spectrometry (ESI-MS) confirms complex stoichiometry. For lanthanide complexes, photoluminescence studies (e.g., Tb3+\text{Tb}^{3+}) assess sensitization effects via emission spectra .

Q. How is the corrosion inhibition efficiency of this compound evaluated for metals like carbon steel?

  • Methodological Answer : Gravimetric weight loss measurements and electrochemical techniques (potentiodynamic polarization, electrochemical impedance spectroscopy) quantify inhibition efficiency in acidic media. Surface morphology analysis via scanning electron microscopy (SEM) reveals protective film formation .

Advanced Research Questions

Q. What computational strategies optimize the design of this compound derivatives for biological targets?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d) level calculates frontier molecular orbitals (HOMO/LUMO), Fukui functions, and global reactivity descriptors. Molecular docking (AutoDock Vina) screens against targets like cyclooxygenase-2 (COX-2) or Enoyl-ACP reductase, with grid boxes centered on co-crystallized ligands (e.g., PDB ID: 5IKR). Binding free energy (ΔG\Delta G) and inhibition constants (KiK_i) prioritize candidates for synthesis .

Q. How do solvent and pH affect the stability constants of lanthanide-Schiff base complexes?

  • Methodological Answer : Potentiometric titrations in mixed aqueous-dioxane solutions (ionic strength = 0.1 M KNO3_3) determine protonation constants and stability constants (logβ\log \beta) at varying temperatures. Job’s method and UV-Vis titrations validate stoichiometry (e.g., 1:3 Ln3+^{3+}/ligand). Thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) are derived from van’t Hoff plots .

Q. What mechanistic insights explain the antimycobacterial activity of isonicotinohydrazide derivatives?

  • Methodological Answer : In vitro assays against Mycobacterium tuberculosis (MIC values) and molecular dynamics simulations (100 ns) assess target engagement. Comparative docking studies with isoniazid reveal enhanced interactions (e.g., hydrogen bonding with NAD+^+-dependent enzymes). ADMET predictions evaluate pharmacokinetic profiles .

Q. How do crystal packing and supramolecular interactions influence the physicochemical properties of this Schiff base?

  • Methodological Answer : XRD-derived Hirshfeld surface analysis maps intermolecular contacts (e.g., H⋯H, C⋯H contributions). Thermal gravimetry (TGA) correlates packing motifs (e.g., hydrogen-bonded chains) with decomposition temperatures. Solubility studies in DMSO/water mixtures link crystal lattice energy to dissolution behavior .

Q. What role do substituents play in tuning the chemosensing properties of isonicotinohydrazide derivatives?

  • Methodological Answer : Substituents like 2,4-dihydroxy groups enhance selectivity for Al3+\text{Al}^{3+} or Cu2+\text{Cu}^{2+} via chelation-enhanced fluorescence (CHEF). Competitive titration experiments in aqueous ethanol quantify detection limits (e.g., ~108^{-8} M). Confocal microscopy validates intracellular metal ion imaging in live cells .

Q. How are advanced spectroscopic techniques (e.g., DOSY NMR, EPR) applied to study metal complex dynamics?

  • Methodological Answer : Diffusion-ordered NMR (DOSY) distinguishes free ligands from metal-bound species in solution. Electron paramagnetic resonance (EPR) of Cu2+^{2+} complexes reveals geometric distortions (tetragonal vs. octahedral). Variable-temperature NMR tracks ligand exchange rates in lanthanide complexes .

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